

# Spectroscopic data for 2-(Bromomethyl)-5-nitrothiophene (NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-(Bromomethyl)-5-nitrothiophene

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(Bromomethyl)-5-nitrothiophene**

## Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **2-(Bromomethyl)-5-nitrothiophene**. As a pivotal intermediate in the synthesis of pharmaceuticals and functional materials, the unambiguous structural confirmation of this molecule is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of predicted data based on established spectroscopic principles and comparative analysis with closely related structural analogs. We provide detailed interpretations, standardized experimental protocols, and visual workflows to ensure both educational value and practical applicability in a laboratory setting.

## Introduction to 2-(Bromomethyl)-5-nitrothiophene

Thiophene derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.<sup>[1]</sup> The title compound, **2-(Bromomethyl)-5-nitrothiophene** (CAS No. not readily available, Molecular Formula: C<sub>5</sub>H<sub>4</sub>BrNO<sub>2</sub>S), is a bifunctional reagent of significant interest. The presence of a reactive bromomethyl group and an electron-withdrawing nitro group on the thiophene scaffold makes it a versatile building block for further chemical transformations. The nitro group can act as a

precursor for an amino group, while the bromomethyl moiety is an excellent electrophile for nucleophilic substitution reactions.

Given its role as a critical synthetic intermediate, rigorous quality control and structural verification are essential. Spectroscopic techniques provide the necessary tools for this confirmation. This guide establishes a foundational spectroscopic profile for **2-(Bromomethyl)-5-nitrothiophene**, enabling researchers to confidently identify and characterize this compound.

## Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of **2-(Bromomethyl)-5-nitrothiophene** dictates its spectroscopic characteristics. The molecule consists of a five-membered thiophene ring substituted at the 2-position with a bromomethyl (-CH<sub>2</sub>Br) group and at the 5-position with a nitro (-NO<sub>2</sub>) group.

The key structural features to consider are:

- **Thiophene Ring:** An aromatic heterocycle with two protons (H-3 and H-4) that will exhibit characteristic coupling in the <sup>1</sup>H NMR spectrum.
- **Nitro Group (-NO<sub>2</sub>):** A strong electron-withdrawing group that will significantly deshield adjacent protons and carbons. It also possesses highly characteristic stretching vibrations in the IR spectrum.[2]
- **Bromomethyl Group (-CH<sub>2</sub>Br):** The methylene protons will appear as a singlet in the <sup>1</sup>H NMR spectrum in a region typical for benzylic-type halides.[3] The carbon atom is directly attached to an electronegative bromine atom, influencing its <sup>13</sup>C NMR chemical shift.

Figure 1: Molecular Structure of **2-(Bromomethyl)-5-nitrothiophene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2-(Bromomethyl)-5-nitrothiophene** is expected to show two distinct regions: the aromatic region for the thiophene protons and the aliphatic region for the bromomethyl protons.

- Aromatic Protons (H-3 and H-4): The two protons on the thiophene ring are expected to appear as two distinct doublets due to coupling to each other. The strong electron-withdrawing effect of the nitro group at C-5 will deshield H-4, shifting it significantly downfield. H-3 will be less affected. For the related compound, 2-bromo-5-nitrothiophene, the corresponding protons appear at approximately  $\delta$  7.2-8.0 ppm.
- Bromomethyl Protons (-CH<sub>2</sub>Br): These two protons are chemically equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The chemical shift is influenced by the adjacent aromatic thiophene ring and the electronegative bromine atom. This typically places the signal in the  $\delta$  4.5-5.0 ppm range.[3]

Table 1: Predicted <sup>1</sup>H NMR Data for **2-(Bromomethyl)-5-nitrothiophene** (in CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale / Comparison
~7.8 - 8.0	Doublet (d)	1H	H-4	Deshielded by adjacent electron-withdrawing $\text{NO}_2$ group.
~7.1 - 7.3	Doublet (d)	1H	H-3	Typical aromatic region for thiophene, less deshielded than H-4.
~4.8 - 5.0	Singlet (s)	2H	$-\text{CH}_2\text{Br}$	Consistent with a bromomethyl group attached to an aromatic ring.[3]

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents.

- C-5: This carbon is directly attached to the nitro group and will be significantly deshielded, appearing far downfield.
- C-2: Attached to the bromomethyl group and the sulfur atom, its chemical shift will be influenced by both.
- C-3 and C-4: These are the protonated carbons of the thiophene ring. C-4 is expected to be more deshielded than C-3 due to its proximity to the nitro group.
- $-\text{CH}_2\text{Br}$ : The bromomethyl carbon will appear in the aliphatic region, typically between  $\delta$  30-35 ppm.[4]

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **2-(Bromomethyl)-5-nitrothiophene** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale / Comparison
~150 - 155	C-5	Attached to $\text{NO}_2$ , highly deshielded. In 2-bromo-5-nitrothiophene, this carbon is at ~149 ppm.[5]
~145 - 150	C-2	Attached to the $-\text{CH}_2\text{Br}$ group.
~128 - 132	C-4	Deshielded by the adjacent $\text{NO}_2$ group.
~125 - 128	C-3	Standard thiophene aromatic carbon region.
~30 - 33	$-\text{CH}_2\text{Br}$	Typical range for a carbon attached to bromine in a benzylic-type position.[4]

## Experimental Protocol for NMR Spectroscopy

Reproducible NMR data acquisition relies on a standardized sample preparation and acquisition protocol.

### Protocol Steps:

- Sample Preparation:
  - Accurately weigh 10-15 mg of the **2-(Bromomethyl)-5-nitrothiophene** sample.
  - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition (using a 400 MHz Spectrometer):

- Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence, ensuring an adequate number of scans for a good signal-to-noise ratio.
- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A greater number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase the resulting spectra.
  - Perform baseline correction.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

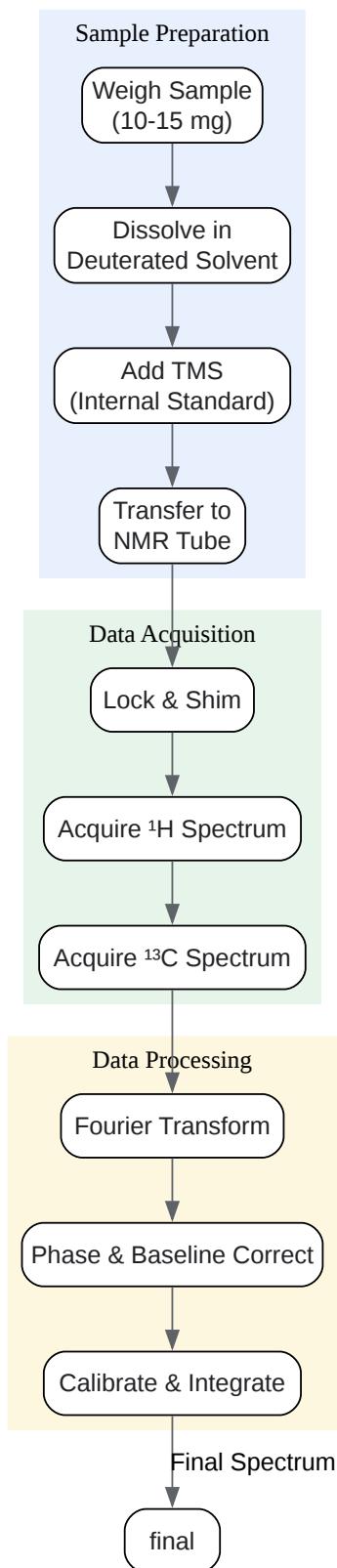
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Figure 2: Standard workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

## Interpretation of the IR Spectrum

The IR spectrum of **2-(Bromomethyl)-5-nitrothiophene** will be dominated by the strong absorptions of the nitro group.

Table 3: Predicted Characteristic IR Absorption Bands

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity
3100 - 3000	C-H Stretch	Thiophene Ring	Medium-Weak
2960 - 2850	C-H Stretch	-CH <sub>2</sub> Br	Medium-Weak
~1550 - 1490	N-O Asymmetric Stretch	Nitro (-NO <sub>2</sub> )	Strong
~1355 - 1315	N-O Symmetric Stretch	Nitro (-NO <sub>2</sub> )	Strong
~1600, ~1450	C=C Stretch	Thiophene Ring	Medium
~700 - 600	C-Br Stretch	Bromomethyl	Medium-Strong

The two strong bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for the presence of this functional group.[\[2\]](#) The C-Br stretch appears in the fingerprint region and can sometimes be difficult to assign definitively.

## Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and simple technique for acquiring IR spectra of solid samples.

Protocol Steps:

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Scan:** Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO<sub>2</sub> and water vapor.
- **Sample Application:** Place a small amount of the solid **2-(Bromomethyl)-5-nitrothiophene** sample onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
- **Cleaning:** After analysis, clean the sample from the crystal surface thoroughly.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern upon ionization.

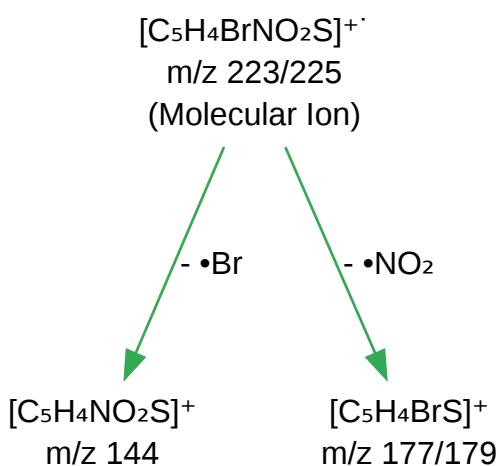
## Fragmentation Analysis

For **2-(Bromomethyl)-5-nitrothiophene** (Molecular Weight: ~223.08 g/mol), the mass spectrum is expected to show a distinctive molecular ion peak.

- **Molecular Ion (M<sup>+</sup>):** Bromine has two major isotopes, <sup>79</sup>Br (~50.7%) and <sup>81</sup>Br (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 223 and 225). This isotopic signature is a definitive indicator of the presence of one bromine atom.
- **Key Fragments:** The most likely initial fragmentation is the loss of the bromine atom, which is a good leaving group, to form a stable thiethylmethyl cation. Subsequent fragmentations could involve the loss of the nitro group or cleavage of the thiophene ring.

## Predicted Fragmentation Pathway:

- $[M]^{+\cdot} \rightarrow [M - Br]^{+}$ : Loss of a bromine radical to form the 5-nitro-2-thienylmethyl cation (m/z 144). This is expected to be a very prominent peak.
- $[M - Br]^{+} \rightarrow [C_4H_2S]^{+\cdot}$ : Subsequent loss of  $NO_2$  and  $CH_2$  could lead to smaller fragments.
- $[M]^{+\cdot} \rightarrow [M - NO_2]^{+}$ : Loss of a nitro radical to give the 2-(bromomethyl)thiophene cation (m/z 177/179).



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Figure 3: Predicted major fragmentation pathways for **2-(Bromomethyl)-5-nitrothiophene**.

## Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds like **2-(Bromomethyl)-5-nitrothiophene**.

### Protocol Steps:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Method:
  - Inject a small volume (e.g., 1  $\mu$ L) of the solution into the GC inlet.

- Use a suitable capillary column (e.g., a nonpolar DB-5ms).
- Apply a temperature program, for example, starting at 50°C, holding for 1 minute, then ramping at 10°C/min to 250°C.
- MS Method (Electron Ionization - EI):
  - Use a standard electron ionization energy of 70 eV.
  - Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40-300).
  - The eluting compound from the GC will be ionized, fragmented, and detected by the mass spectrometer.
- Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the retention time of the compound, identifying the molecular ion and key fragment ions.

## Summary and Conclusion

The structural characterization of **2-(Bromomethyl)-5-nitrothiophene** can be confidently achieved through a combined spectroscopic approach. The key identifying features are:

- $^1\text{H}$  NMR: Two doublets in the aromatic region and a characteristic singlet for the  $-\text{CH}_2\text{Br}$  group around  $\delta$  4.8-5.0 ppm.
- $^{13}\text{C}$  NMR: Five distinct carbon signals, including a highly deshielded carbon attached to the nitro group and an aliphatic carbon around  $\delta$  30-33 ppm.
- IR: Two very strong absorption bands between  $1550\text{-}1490\text{ cm}^{-1}$  and  $1355\text{-}1315\text{ cm}^{-1}$ , characteristic of a nitro group.
- MS: A distinctive 1:1 doublet for the molecular ion peak ( $\text{M}^+$  and  $\text{M}+2$ ) confirming the presence of one bromine atom, and a prominent fragment corresponding to the loss of bromine.

This guide provides a robust framework for the spectroscopic analysis of **2-(Bromomethyl)-5-nitrothiophene**, serving as a valuable resource for its synthesis, quality control, and application in further research and development.

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